1-Oxaspiro[3.3]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[3.3]heptan-3-one is a spirocyclic compound with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol . This compound features a unique spirocyclic structure, which consists of two rings sharing a single atom. The spirocyclic framework is of significant interest in medicinal chemistry and drug discovery due to its potential to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .
Preparation Methods
The synthesis of 1-Oxaspiro[3.3]heptan-3-one can be achieved through various synthetic routes. One general approach involves starting from commercially available and inexpensive 3-oxocyclobutane-1-carboxylic acid . The synthesis typically requires 6 to 13 operationally simple steps, which may include reactions such as cyclization, oxidation, and functional group transformations .
Chemical Reactions Analysis
1-Oxaspiro[3.3]heptan-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Oxaspiro[3.3]heptan-3-one has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of 1-Oxaspiro[3.3]heptan-3-one is not well-documented in the literature. its spirocyclic structure suggests that it may interact with molecular targets and pathways in a manner similar to other spirocyclic compounds. These interactions could involve binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Oxaspiro[3.3]heptan-3-one can be compared with other spirocyclic compounds, such as:
1-Oxaspiro[4.4]nonan-3-one: This compound has a larger spirocyclic framework and may exhibit different chemical and biological properties.
1-Oxaspiro[2.2]pentan-3-one: This smaller spirocyclic compound may have different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific ring size and the potential for diverse chemical modifications, making it a versatile scaffold for various applications .
Properties
IUPAC Name |
1-oxaspiro[3.3]heptan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-4-8-6(5)2-1-3-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEPMSUBLHKUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.